Cas no 1804379-96-1 (Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate)

Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—the cyano, difluoromethyl, and iodo substituents—enhance reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. The ester group further facilitates derivatization, making it a valuable intermediate for constructing complex heterocyclic frameworks. The difluoromethyl moiety contributes to metabolic stability and bioavailability, while the iodine atom serves as a handle for further modifications via metal-catalyzed transformations. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, offering a balance of reactivity and stability under synthetic conditions.
Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate structure
1804379-96-1 structure
商品名:Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate
CAS番号:1804379-96-1
MF:C10H7F2IN2O2
メガワット:352.076061487198
CID:4876652

Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate
    • インチ: 1S/C10H7F2IN2O2/c1-17-7(16)2-6-9(13)8(10(11)12)5(3-14)4-15-6/h4,10H,2H2,1H3
    • InChIKey: XSLYJYTVFFUNIG-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(F)F)C(C#N)=CN=C1CC(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 332
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 63

Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029041633-1g
Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate
1804379-96-1 97%
1g
$1,504.90 2022-04-02

Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate 関連文献

Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetateに関する追加情報

Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate (CAS No. 1804379-96-1): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate, identified by its CAS number 1804379-96-1, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its pyridine core functionalized with a cyano group, a difluoromethyl substituent, and an iodine atom, plays a crucial role in the synthesis of various bioactive molecules. Its unique structural features make it an invaluable building block for the development of novel therapeutic agents.

The significance of this compound lies in its ability to serve as a precursor for multiple pharmacophores, which are essential for drug design and discovery. The presence of the iodine atom on the pyridine ring allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in medicinal chemistry to construct complex molecular frameworks. Additionally, the cyano group and the difluoromethyl moiety contribute to the compound's reactivity and influence its electronic properties, making it suitable for diverse synthetic applications.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate has been utilized in the synthesis of compounds that exhibit potent activity against enzymes and receptors involved in cancer, inflammation, and infectious diseases. For instance, studies have demonstrated its utility in generating inhibitors of kinases, which are critical targets in oncology research. The< strong>difluoromethyl group, in particular, has been shown to enhance metabolic stability and binding affinity, making it a preferred feature in drug candidates.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Pyridine derivatives are among the most widely used scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties and biological activity. Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate exemplifies this trend by providing a robust platform for constructing novel therapeutic entities. Its structural versatility allows chemists to explore a wide range of modifications, enabling the optimization of potency, selectivity, and pharmacological profiles.

Advances in synthetic methodologies have further expanded the applications of this compound. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These innovations have not only improved the accessibility of Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate but also facilitated its integration into complex synthetic routes with higher yields and better reproducibility.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling and virtual screening techniques have been instrumental in identifying promising candidates derived from Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate. By leveraging these tools, researchers can predict binding interactions and optimize molecular structures before undertaking costly wet-lab experiments. This interdisciplinary approach has accelerated the pace of drug development and enhanced the likelihood of success in clinical trials.

In conclusion, Methyl 5-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate (CAS No. 1804379-96-1) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural attributes make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts.

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